molecular formula C22H24N2O B5821517 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine

1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine

Cat. No. B5821517
M. Wt: 332.4 g/mol
InChI Key: PHKGLPLDEZRZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine, also known as MNPA, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been researched for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects
1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic properties. It also decreases the activity of the HPA axis, which is involved in stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine in lab experiments is its high potency and selectivity for certain receptors, which allows for more specific and targeted research. However, one limitation is its potential for toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine. One direction is to further investigate its potential therapeutic applications in various neurological disorders. Another direction is to study its effects on different receptor subtypes and their interactions. Additionally, research can be done to optimize its synthesis method and improve its safety profile.
Conclusion
In conclusion, 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine is a psychoactive drug that has been researched for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves partial agonism at the 5-HT1A receptor and antagonism at the 5-HT2A receptor. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. While it has advantages for lab experiments, its potential for toxicity may limit its use. Future research directions include investigating its therapeutic applications, receptor subtypes, and synthesis optimization.

Synthesis Methods

The synthesis method of 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine involves the reaction of 3-methoxybenzyl chloride with 2-naphthylmethylpiperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain 1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine in its pure form.

Scientific Research Applications

1-(3-methoxyphenyl)-4-(2-naphthylmethyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models.

properties

IUPAC Name

1-(3-methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-25-22-8-4-7-21(16-22)24-13-11-23(12-14-24)17-18-9-10-19-5-2-3-6-20(19)15-18/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKGLPLDEZRZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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